molecular formula C7H3Br2FN2 B13985593 4-Amino-3,5-dibromo-2-fluorobenzonitrile

4-Amino-3,5-dibromo-2-fluorobenzonitrile

Cat. No.: B13985593
M. Wt: 293.92 g/mol
InChI Key: ZGAMWTNGBJPZKN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H3Br2FN2

Molecular Weight

293.92 g/mol

IUPAC Name

4-amino-3,5-dibromo-2-fluorobenzonitrile

InChI

InChI=1S/C7H3Br2FN2/c8-4-1-3(2-11)6(10)5(9)7(4)12/h1H,12H2

InChI Key

ZGAMWTNGBJPZKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dibromo-2-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzonitrile, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dibromo-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or nitric acid.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-amino-3,5-dimethoxy-2-fluorobenzonitrile.

    Reduction: 4-Amino-3,5-dibromo-2-fluoroaniline.

    Oxidation: 4-Nitro-3,5-dibromo-2-fluorobenzonitrile.

Scientific Research Applications

4-Amino-3,5-dibromo-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibromo-2-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2271371-51-6
  • Molecular Formula : C₇H₃Br₂FN₂
  • Molecular Weight : 293.92 g/mol
  • Physical State : Solid
  • Storage : Sealed, dry conditions at 4–8°C .

Applications: This compound is strictly for laboratory research, excluding pharmaceutical, agricultural, or industrial production due to regulatory and safety constraints.

Comparison with Structurally Similar Compounds

3,5-Dibromo-4-hydroxybenzonitrile

  • CAS Number: Not explicitly provided (referenced in ).
  • Molecular Formula: C₇H₃Br₂NO
  • Key Differences: Substituents: Replaces the amino (-NH₂) and fluoro (-F) groups in the target compound with a hydroxy (-OH) group at position 4. Reactivity: The hydroxy group enhances polarity and hydrogen-bonding capacity, making it more soluble in polar solvents compared to the amino-fluoro analog. Applications: Likely used as an environmental or analytical standard due to its structural simplicity and stability. No direct biological activity data are available in the evidence .

4-Amino-3-bromo-2,5-difluorobenzonitrile

  • CAS Number : 112279-62-6
  • Molecular Formula : C₇H₃BrF₂N₂
  • Key Differences: Substituents: Contains one fewer bromine atom and two fluorine atoms (positions 2 and 5) compared to the target compound. Molecular Weight: ~246.96 g/mol (estimated), significantly lower due to reduced bromine content.

Comparative Data Table

Property 4-Amino-3,5-dibromo-2-fluorobenzonitrile 3,5-Dibromo-4-hydroxybenzonitrile 4-Amino-3-bromo-2,5-difluorobenzonitrile
Molecular Formula C₇H₃Br₂FN₂ C₇H₃Br₂NO C₇H₃BrF₂N₂
Molecular Weight (g/mol) 293.92 ~290.83 (estimated) ~246.96 (estimated)
Substituents -NH₂, -Br (×2), -F, -CN -OH, -Br (×2), -CN -NH₂, -Br, -F (×2), -CN
Polarity Moderate (due to -NH₂ and -F) High (due to -OH) Moderate (balanced by -F and -NH₂)
Potential Applications Organic synthesis, material science Analytical standards Drug discovery (inferred from fluorination)
Safety Profile Requires cold storage; hazardous handling Limited data Limited data

Research Implications and Limitations

  • Structural Influence on Reactivity: The amino group in the target compound enables nucleophilic substitution or coordination chemistry, while bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). The hydroxy analog lacks these functional handles, limiting its versatility in synthesis .
  • Fluorine vs. Bromine Trade-offs : Fluorine’s electronegativity may improve metabolic stability in drug candidates, whereas bromine’s bulkiness could hinder bioavailability. The difluoro analog’s reduced bromine content might offer a balance between reactivity and pharmacokinetics .
  • Data Gaps: Limited evidence exists on the biological activity, toxicity, or detailed synthetic applications of these compounds. Further studies are needed to explore their roles in medicinal chemistry or materials science .

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